4-Chloro-2-(piperidin-1-yl)quinazoline
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Overview
Description
4-Chloro-2-(piperidin-1-yl)quinazoline is a chemical compound with the molecular formula C13H14ClN3. It is a derivative of quinazoline, a class of organic compounds that are characterized by a benzene ring fused to a pyrimidine ring . Quinazoline derivatives have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of 4-Chloro-2-(piperidin-1-yl)quinazoline and its derivatives often involves the reaction of 2, 4-dichloroquinazoline with different N-substituted piperazines . The process disclosed in U.S.Pat.No.8, 410,268B2 has been used to synthesize these compounds with good yields and purity .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(piperidin-1-yl)quinazoline is characterized by a quinazoline core, which consists of two fused six-membered aromatic rings (benzene & pyrimidine), substituted at the 2nd and 4th positions by a piperidine ring and a chlorine atom, respectively .Chemical Reactions Analysis
Quinazoline derivatives, including 4-Chloro-2-(piperidin-1-yl)quinazoline, have been found to undergo various chemical reactions. For instance, they can react with different N-substituted piperazines to form a series of title compounds . They can also participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-(piperidin-1-yl)quinazoline include a melting point of 202°C, and a molecular weight of 241.68 . It is a powder at room temperature .Scientific Research Applications
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Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
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Drug Discovery
- Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
- Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .
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Synthesis of Organic Compounds
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Cyclization and Annulation Reactions
- Piperidines are involved in various intra- and intermolecular reactions leading to the formation of different piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions are crucial in the synthesis of biologically active piperidines .
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Multicomponent Reactions
Future Directions
Quinazoline derivatives, including 4-Chloro-2-(piperidin-1-yl)quinazoline, have shown promise in various therapeutic applications, including as potential anticancer agents . Future research could focus on further exploring these therapeutic potentials and developing more efficient synthesis methods.
properties
IUPAC Name |
4-chloro-2-piperidin-1-ylquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-12-10-6-2-3-7-11(10)15-13(16-12)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHLTIZFIITQHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(piperidin-1-yl)quinazoline |
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